molecular formula C14H18N2O3 B14822154 2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide

2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide

Cat. No.: B14822154
M. Wt: 262.30 g/mol
InChI Key: WUPMGZULPQAAIN-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.307 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and a trimethyl-substituted terephthalamide core.

Preparation Methods

The synthesis of 2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide typically involves the reaction of terephthalic acid derivatives with cyclopropyl alcohol and methylating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide involves its interaction with specific molecular targets and pathways. The compound’s cyclopropoxy group and trimethyl-substituted terephthalamide core allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

2-Cyclopropoxy-N1,N1,N4-trimethylterephthalamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-cyclopropyloxy-1-N,1-N,4-N-trimethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C14H18N2O3/c1-15-13(17)9-4-7-11(14(18)16(2)3)12(8-9)19-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,17)

InChI Key

WUPMGZULPQAAIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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